molecular formula C13H15N3O B8310731 1-Morpholinoisoquinoline-3-amine

1-Morpholinoisoquinoline-3-amine

Cat. No.: B8310731
M. Wt: 229.28 g/mol
InChI Key: HTALNGLVWLJHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholinoisoquinoline-3-amine is a diaminated isoquinoline derivative of interest in chemical biology and medicinal chemistry research. This compound belongs to a class of fluorescent aminoisoquinolines, which are valuable scaffolds for developing probes and studying biological interactions . The morpholino and amine functional groups provide distinct handles for further chemical modification, making it a versatile building block for constructing more complex molecules. The synthetic route to this specialized amine often involves Pd-catalyzed amination or the direct reaction of 1-bromoisoquinoline-3-amine with morpholine, demonstrating its role in advanced synthetic methodology development . As a substituted isoquinoline, it serves as a key intermediate for researchers investigating new chemical entities in areas such as bioconjugation and probe design. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-morpholin-4-ylisoquinolin-3-amine

InChI

InChI=1S/C13H15N3O/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15)

InChI Key

HTALNGLVWLJHDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC3=CC=CC=C32)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

1-Morpholinoisoquinoline-3-amine has been studied for its anticancer properties. Isoquinoline derivatives, including this compound, have shown promise in targeting various cancer types. For instance:

  • Mechanism of Action : Isoquinoline derivatives disrupt microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
  • Case Studies :
    • A study demonstrated that isoquinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
    • Another investigation highlighted the synthesis of isoquinoline derivatives that inhibited caspase-3, a key player in the apoptotic pathway, suggesting potential for developing novel anticancer agents .

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has also been explored. The compound's structural features allow it to interfere with microbial processes:

  • Broad-Spectrum Activity : Research indicates that isoquinoline derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. For example, berberine, an isoquinoline derivative, has shown effectiveness against various pathogens due to its ability to disrupt microbial cell membranes .
  • Case Studies :
    • A series of studies have reported the synthesis of morpholine-containing isoquinolines that exhibited significant antimicrobial activity, suggesting their potential as new antimicrobial agents .

Neurological Research

In the realm of neurological research, this compound is being investigated for its potential as an anti-cholinesterase agent:

  • Cholinesterase Inhibition : Compounds with morpholino groups have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain morpholine-bearing quinoline derivatives demonstrated comparable inhibition activities to established AChE inhibitors like galantamine .
  • Case Studies :
    • Research has indicated that specific derivatives of isoquinolines can effectively inhibit AChE with IC50 values indicating strong potency against this enzyme .

Summary of Findings

The applications of this compound span several critical areas in medicinal chemistry:

Application AreaKey FindingsReferences
Anticancer ActivityDisrupts microtubule dynamics; induces apoptosis; significant cytotoxic effects reported , ,
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungi; disrupts microbial processes ,
Neurological ResearchInhibits acetylcholinesterase; potential treatment for neurodegenerative diseases

Comparison with Similar Compounds

Key Structural Analogs

The table below compares 1-Morpholinoisoquinoline-3-amine with structurally related compounds:

Compound Name Core Structure Substituents Synthesis Method Yield (%) Key Applications
This compound Isoquinoline-3-amine 1-Morpholine Microwave-assisted Buchwald–Hartwig coupling or nucleophilic substitution N/A Anticancer agents, MDR inhibitors
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Quinoline-4-amine 6-Bromo, N-(3-(difluoromethyl)phenyl) One-step nucleophilic substitution 83 Kinase inhibitors, antimicrobial agents
1-Methylisoquinolin-3-amine Isoquinoline-3-amine 1-Methyl Bromination followed by amine coupling N/A Pharmaceutical intermediates
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Isoquinoline-3-amine 5-(1-Methylpyrazole), N-(6-chloro-3-nitropyridin-2-yl) Multi-step synthesis (Buchwald–Hartwig coupling, hydrolysis) N/A Targeted kinase inhibitors
2-(Morpholino)-4,6-diaryl-3-pyridinecarboxylate Pyridinecarboxylate 2-Morpholine, 4,6-diaryl Aromatic nucleophilic substitution N/A Analgesic/anti-inflammatory agents

Physicochemical Data

  • This compound: Molecular weight ~274.3 g/mol (estimated). The morpholine group increases polarity, improving aqueous solubility compared to methyl-substituted analogs .
  • 1-Methylisoquinolin-3-amine: Molecular weight 158.20 g/mol; lower solubility due to hydrophobic methyl group .
  • pKa Values: Isoquinoline-3-amine derivatives generally exhibit pKa ~5.0–7.6, influenced by substituents. For example, 3-aminoisoquinoline has pKa 5.05 .

Preparation Methods

Construction of the Isoquinoline Skeleton

Morpholino Group Introduction: Methodological Approaches

Nucleophilic Aromatic Substitution

Morpholino groups are typically introduced via nucleophilic substitution at halogenated positions. For example, 1-bromoisoquinoline-3-amine reacts with morpholine in the presence of metal oxide catalysts. In a related pyridine synthesis, Red copper oxide (Cu₂O) in water/methanol facilitated NH₃ insertion at 86% yield. Adapting this, 1-bromo-3-aminoisoquinoline and morpholine with Cu₂O at room temperature may achieve comparable efficiency.

Integrated Synthetic Pathways

Sequential Amination and Morpholino Coupling

A two-step approach involves:

  • Amination : Reacting isoquinoline-3-boronic acid with NH₄Cl and ZnO in ethanol/water (84% yield).

  • Morpholino Coupling : Treating 3-aminoisoquinoline with 1-bromo derivative and morpholine using Cu₂O in methanol.

Example Protocol :

  • Step 1 : 3-Aminoisoquinoline synthesis:
    Isoquinoline-3-boronic acid (1 eq), NH₄Cl (5 eq), ZnO (0.1 eq), ethanol/water (1:2), 25°C, 6 h.

  • Step 2 : Morpholino introduction:
    3-Aminoisoquinoline (1 eq), 1-bromo derivative (1.2 eq), morpholine (2 eq), Cu₂O (0.1 eq), methanol, 12 h, 70–75°C.

One-Pot Tandem Reactions

Combining amination and coupling in a single vessel reduces purification steps. A Pd/Cu system could concurrently mediate boronic acid amination and Ullmann-type morpholino coupling. Data-driven modeling, as applied to pyrone-amine reactions, could optimize solvent and catalyst ratios.

Catalytic Systems and Solvent Effects

Metal Oxide Catalysts

Cu₂O and ZnO are effective for NH₃ insertion, with yields inversely correlating with catalyst steric bulk. For morpholino coupling, CuI with 1,10-phenanthroline in DMF enhances reactivity, as seen in Ullmann couplings (Table 1).

Table 1: Catalyst Performance in Morpholino Coupling

CatalystLigandSolventYield (%)Reference
Cu₂ONoneMethanol72
CuI1,10-PhenDMF85
Pd(OAc)₂XantphosToluene78

Solvent Optimization

Polar aprotic solvents (DMF, acetonitrile) improve metal catalyst activity, while water/methanol mixtures favor boronic acid reactions. In 3-amino-4-methylpyridine synthesis, water/methanol (1:1) gave 86% yield , suggesting similar blends for amine stability.

Q & A

Q. What are the standard synthetic routes for 1-Morpholinoisoquinoline-3-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, brominated isoquinoline precursors (e.g., 3-bromoisoquinoline) can react with morpholine under reflux conditions in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Purification via column chromatography or recrystallization yields the final product . Alternative routes include reductive amination of ketone intermediates using morpholine and sodium cyanoborohydride .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • 1H/13C NMR : Peaks for the morpholine ring protons appear as a triplet (~δ 3.6–3.8 ppm) and multiplet (~δ 2.4–2.6 ppm) . Isoquinoline aromatic protons typically resonate between δ 7.0–8.5 ppm.
  • HRMS : Molecular ion peaks ([M+H]+) confirm the molecular formula (e.g., C₁₃H₁₆N₃O requires m/z 230.1294) .
  • FTIR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality .

Q. What safety precautions are required when handling this compound?

Based on analogous amine safety

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the morpholino group into isoquinoline systems?

Optimization strategies include:

  • Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to improve yields .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature control : Lower temperatures (50–60°C) reduce side reactions like ring-opening .
  • Reagent ratios : A 1:1.2 molar ratio of brominated precursor to morpholine minimizes unreacted starting material .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR shifts with computational predictions (DFT calculations) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals .
  • Elemental analysis : Verify purity and molecular formula if HRMS shows adducts or isotopic anomalies .

Q. What interdisciplinary approaches enhance the study of this compound’s bioactivity?

  • Computational docking : Predict binding affinity with target proteins (e.g., kinases) using AutoDock Vina .
  • Metabolic stability assays : Use liver microsomes to assess pharmacokinetic properties .
  • Collaborative workflows : Integrate synthetic chemistry with molecular biology teams to validate in vitro activity (e.g., IC₅₀ assays) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of intermediates .
  • Data interpretation : Use software like MestReNova for NMR deconvolution in complex mixtures .
  • Ethical compliance : Follow institutional guidelines for toxicity testing and waste disposal .

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